Rivastigmine-d6 N-Oxide is a stable isotope-labeled derivative of Rivastigmine, a well-established acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer's disease and Parkinson's disease. Rivastigmine acts by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial for cognitive function in patients with neurodegenerative disorders. Rivastigmine-d6 N-Oxide is utilized in research settings to study metabolic pathways and pharmacokinetics due to its isotopic labeling, which allows for precise tracking in biological systems.
Rivastigmine was first approved for clinical use in 2000 and has been widely studied for its efficacy in treating cognitive impairments associated with Alzheimer’s disease. The N-Oxide variant is synthesized for specific research applications, particularly in pharmacological studies that require isotopic differentiation.
Rivastigmine-d6 N-Oxide falls under the category of pharmaceutical compounds, specifically classified as a cholinesterase inhibitor. It is a derivative of Rivastigmine, which contains a carbamate functional group that interacts covalently with the active site of acetylcholinesterase.
The synthesis of Rivastigmine-d6 N-Oxide typically involves several steps:
Rivastigmine-d6 N-Oxide has a molecular formula of and a molecular weight of approximately 256.37 g/mol. The structure retains the core features of Rivastigmine, including:
The presence of deuterium atoms can be confirmed through mass spectrometry, which provides insight into the isotopic composition and confirms the successful incorporation of deuterium into the molecular structure.
Rivastigmine-d6 N-Oxide can participate in various chemical reactions typical for carbamate compounds:
The kinetics of these reactions can be studied using enzyme assays that measure the activity of acetylcholinesterase in the presence of Rivastigmine-d6 N-Oxide compared to non-labeled Rivastigmine.
Rivastigmine-d6 N-Oxide exerts its pharmacological effects primarily through the inhibition of acetylcholinesterase.
Data from kinetic studies indicate that Rivastigmine-d6 N-Oxide has similar inhibitory potency to its parent compound, allowing researchers to utilize it effectively in studies involving drug metabolism and efficacy.
Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy) to confirm functional groups and nuclear magnetic resonance spectroscopy to elucidate structural details.
Rivastigmine-d6 N-Oxide is primarily used in scientific research contexts:
This compound plays a crucial role in advancing our understanding of cholinergic pharmacology and improving treatment strategies for neurodegenerative diseases.
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 610764-96-0